Product packaging for Ethyl acetimidate(Cat. No.:CAS No. 1000-84-6)

Ethyl acetimidate

Cat. No.: B086521
CAS No.: 1000-84-6
M. Wt: 87.12 g/mol
InChI Key: JMIAPORGEDIDLT-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Contributions of Acetimidate Chemistry

The chemistry of imidates, and by extension acetimidates, has its roots in the late 19th century with the pioneering work of German chemist Adolf Pinner. In 1877, Pinner discovered that nitriles react with alcohols in the presence of a strong acid, such as hydrogen chloride, to form imidate hydrochlorides, which became known as Pinner salts. jk-sci.comd-nb.inforesearchgate.netwikipedia.org This acid-catalyzed reaction, now famously called the Pinner reaction, was a foundational development, providing the first reliable method for synthesizing this class of compounds. jk-sci.com

The Pinner reaction demonstrated that passing anhydrous hydrogen chloride through a mixture of a nitrile (like acetonitrile) and an alcohol (like ethanol) yields the corresponding alkyl imidate hydrochloride (e.g., ethyl acetimidate hydrochloride). d-nb.infonih.gov These Pinner salts proved to be highly reactive and valuable synthetic intermediates. jk-sci.com They could be readily converted into a variety of other functional groups. For instance, hydrolysis of Pinner salts under acidic conditions yields esters, while reaction with ammonia (B1221849) or amines produces amidines. jk-sci.comwikipedia.org They can also react with an excess of alcohol to form orthoesters or with hydrogen sulfide (B99878) to generate thioesters. jk-sci.comwikipedia.org This versatility established imidate chemistry as a cornerstone of synthetic organic chemistry, providing pathways to numerous important compound classes. While the classic Pinner reaction is acid-catalyzed, base-catalyzed versions were also developed, offering complementary routes for nitriles that were unreactive under acidic conditions. jk-sci.comwikipedia.org

Current Academic Significance of this compound as a Pivotal Synthetic Reagent and Intermediate

This compound, and more commonly its stable hydrochloride salt, continues to be a frequently utilized reagent in contemporary organic chemistry research. orgsyn.org Its significance stems from its predictable reactivity and its role as a precursor to a wide array of nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. cymitquimica.comrsc.org

One of its most common applications is in the synthesis of acetamidines. orgsyn.orgresearchgate.net The reaction of this compound hydrochloride with primary amines is a standard method for introducing the acetamidinyl group, a functional group found in many biologically active molecules. orgsyn.org

Furthermore, this compound is a key building block in the synthesis of heterocyclic compounds. For example, it is used in the construction of s-triazine rings. rsc.orgnih.govrsc.org The reaction of this compound hydrochloride with monosodium cyanamide (B42294), followed by treatment with hydroxylamine (B1172632) hydrochloride, provides a pathway to substituted s-triazine derivatives, which are scaffolds of significant interest in medicinal chemistry. rsc.orgnih.gov It also serves as a precursor for other heterocycles like thiazolines and imidazoles. vulcanchem.comfishersci.at

Beyond heterocyclic synthesis, this compound finds applications in biochemistry and molecular biology. ontosight.ai It is employed for the chemical modification of proteins, specifically to modify lysine (B10760008) residues, which aids in the study of protein structure and function. ontosight.ai Its role extends to bioconjugation, where it facilitates the linking of different biomolecules, and as an intermediate in peptide synthesis. ontosight.aiontosight.ai The reactivity of the imidate functional group allows for its use in creating complex molecular hybrids and as a component in the total synthesis of natural products. d-nb.infonih.gov

Framework and Aims of the Comprehensive Research Outline

This article aims to provide a detailed and scientifically rigorous overview of the chemical compound this compound, focusing exclusively on its chemical properties and applications in organic synthesis. The content is structured to guide the reader from the historical foundations of the field to the compound's current applications.

The initial sections delve into the history of acetimidate chemistry, highlighting the seminal Pinner reaction that first enabled the synthesis of these compounds. It then transitions to the contemporary relevance of this compound, establishing its role as a crucial reagent and intermediate in diverse areas of chemical research, from heterocyclic synthesis to bioconjugation. The subsequent sections will provide specific data and detailed research findings related to its chemical characteristics and synthetic utility, adhering strictly to a focused, academic scope. By following this framework, the article will deliver a thorough and authoritative reference on this compound for the advanced chemistry community.

Chemical and Physical Properties of this compound and its Hydrochloride

PropertyThis compoundThis compound Hydrochloride
Chemical Formula C₄H₉NO cymitquimica.comchemicalbook.comC₄H₁₀ClNO
Molecular Weight 87.12 g/mol chemicalbook.com123.57 g/mol
Appearance Colorless to pale yellow liquid cymitquimica.comWhite solid/crystals google.comacs.org
CAS Number 1000-84-6 cymitquimica.comchemicalbook.com2208-07-3 chemicalbook.com
Boiling Point 92-95 °C chemicalbook.comDecomposes
Melting Point Not applicable112-114 °C chemicalbook.com
Density 0.872 g/cm³ (at 23 °C) chemicalbook.comNot applicable
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. cymitquimica.comSoluble in water (50 mg/L) and ethanol. fishersci.atchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B086521 Ethyl acetimidate CAS No. 1000-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO/c1-3-6-4(2)5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAPORGEDIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2208-07-3 (hydrochloride)
Record name Ethyl acetimidate
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DSSTOX Substance ID

DTXSID4061381
Record name Ethanimidic acid, ethyl ester
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Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000-84-6
Record name Ethyl acetimidate
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Record name Ethyl acetimidate
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Record name Ethanimidic acid, ethyl ester
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Record name Ethanimidic acid, ethyl ester
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Record name Ethyl acetimidate
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Synthetic Methodologies for Ethyl Acetimidate and Derived Structures

Established and Contemporary Synthetic Pathways to Ethyl Acetimidate

The synthesis of this compound has traditionally been dominated by the Pinner reaction. However, ongoing research has led to the development of new methods to improve efficiency and expand the applicability of this important compound.

The Pinner Reaction: Mechanistic Insights and Modern Adaptations

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and widely used method for the synthesis of imidates. wikipedia.orgjk-sci.com It involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgjk-sci.comnrochemistry.com In the case of this compound, acetonitrile (B52724) reacts with ethanol (B145695) in the presence of an acid catalyst, typically anhydrous hydrogen chloride, to form the this compound hydrochloride salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comntnu.noorganic-chemistry.org

Mechanism: The reaction mechanism begins with the protonation of the nitrile by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. nrochemistry.com The resulting protonated imidate then undergoes deprotonation to yield the imidate hydrochloride salt. nrochemistry.com It is crucial to maintain anhydrous conditions and low temperatures during the reaction, as the Pinner salt is thermodynamically unstable and can decompose. wikipedia.orgjk-sci.com

Modern Adaptations: Modern adaptations of the Pinner reaction focus on improving safety, efficiency, and environmental friendliness. One notable adaptation involves the in situ generation of hydrogen chloride. Instead of bubbling hazardous HCl gas directly into the reaction mixture, it can be generated by reacting acetyl chloride with an alcohol. acs.org This method has been successfully used to prepare this compound hydrochloride from acetonitrile and ethanol. acs.org Another approach utilizes cyclopentyl methyl ether (CPME) as a solvent for the Pinner reaction, which allows for the direct isolation of the product by simple filtration. researchgate.net

Reaction Reactants Catalyst/Conditions Product Key Features Reference
Classic Pinner ReactionAcetonitrile, EthanolAnhydrous HClThis compound hydrochlorideRequires anhydrous conditions and low temperatures. wikipedia.orgnrochemistry.com
In situ HCl GenerationAcetonitrile, Ethanol, Acetyl chloride-This compound hydrochlorideAvoids direct handling of HCl gas. acs.org
CPME as SolventNitrile, Alcohol4N-HCl in CPMEImidate hydrochlorideAllows for direct product isolation by filtration. researchgate.net

Novel Synthetic Routes for Ethanimidate Formation

Beyond the Pinner reaction, several other methods for forming ethanimidates have been explored. These include:

Base-Catalyzed Reactions: While the Pinner reaction is acid-catalyzed, similar results can often be achieved using base catalysis. wikipedia.org This approach can be complementary, with nitriles that are unreactive under acidic conditions sometimes giving better results in the presence of a base. wikipedia.org

From Thioamides: The hydrochloride salts of various ethyl imidates, including this compound, have been prepared from their corresponding thioamides. researchgate.net Thioamides are generally more reactive than their oxygen-containing counterparts. researchgate.net

From Amides: Amides can be converted to imidates using reagents like Meerwein salts or diazo compounds. mdpi.com

From Orthoesters: The reaction of amino compounds with orthoesters under acidic conditions can also yield imidates. mdpi.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on reducing or eliminating the use and generation of hazardous substances, are increasingly being applied to organic synthesis. ijnc.irepitomejournals.com In the context of this compound synthesis, green approaches aim to replace hazardous reagents and solvents with more environmentally benign alternatives. researchgate.netijnc.ir

The use of cyclopentyl methyl ether (CPME) as a solvent in the Pinner reaction is a significant step towards a greener process. researchgate.net Additionally, developing catalytic systems that are efficient and recyclable can further enhance the sustainability of imidate synthesis. ijnc.ir For instance, the use of solid acid catalysts, which are often renewable and less corrosive than traditional acid catalysts, is a promising area of research. epitomejournals.com

Synthesis of Functionalized this compound Congeners

This compound serves as a precursor for the synthesis of various functionalized congeners, which have applications in diverse areas of chemistry.

Preparation of Halogenated Ethyl Acetimidates (e.g., Trichloroacetimidates)

Trichloroacetimidates are a class of halogenated imidates that are valuable alkylating agents. core.ac.uk The synthesis of ethyl trichloroacetimidate (B1259523) involves the reaction of trichloroacetonitrile (B146778) with ethanol. core.ac.uksyr.edu This reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). core.ac.ukuni-konstanz.de The resulting trichloroacetimidates are effective reagents for various chemical transformations, including the formation of C-N bonds and the synthesis of complex molecules. core.ac.uk

Compound Reactants Catalyst Key Application Reference
Ethyl trichloroacetimidateTrichloroacetonitrile, EthanolDBUAlkylating agent core.ac.ukuni-konstanz.de
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate2-(Trimethylsilyl)ethanol, TrichloroacetonitrileDBUEsterification reagent mdpi.comresearchgate.net

Synthesis of Ethyl Acetohydroximate and Analogues from this compound Hydrochloride

Ethyl acetohydroximate (EAH) and its derivatives are another important class of compounds that can be synthesized from this compound hydrochloride. acs.orgnih.govacs.org An efficient method involves reacting this compound hydrochloride with hydroxylamine (B1172632) and potassium carbonate. acs.orgnih.govacs.org This synthesis can be performed without the need for chromatography, making it a practical and scalable process. acs.orgnih.govacs.org This methodology allows for the preparation of various EAH derivatives from different alcohols and nitriles under the same conditions. acs.org

Reactivity Profiles and Mechanistic Elucidation of Ethyl Acetimidate in Chemical Transformations

Nucleophilic Addition Reactions of Ethyl Acetimidate

The carbon-nitrogen double bond in this compound is susceptible to attack by nucleophiles, leading to a variety of addition products. This reactivity is central to its use in constructing more complex molecules. The general principle of nucleophilic addition involves the attack of an electron-rich species on an electron-deficient carbon atom. In the case of this compound, the imino carbon is electrophilic and readily reacts with a range of nucleophiles. aakash.ac.indalalinstitute.com

Reactivity with Amines: Formation of Acetamidines and Related Nitrogenous Compounds

The reaction of this compound with amines is a well-established method for the synthesis of acetamidines. orgsyn.orgnih.gov This transformation is particularly useful for creating nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and other bioactive molecules. orgsyn.org The reaction typically proceeds by the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol (B145695).

This compound hydrochloride is a frequently used reagent for this purpose due to its stability and affordability. orgsyn.org However, reactions with weakly nucleophilic amines can be slow and result in low yields. orgsyn.org To address this, more reactive imidates with electron-withdrawing groups on the alkoxy moiety have been developed. orgsyn.org

The reaction conditions, including temperature and solvent, can influence the product distribution. For instance, in some cases, a mixture of acetamidine (B91507) and an imidate ester may be formed. nih.gov The formation of the imidate ester can be suppressed by using an excess of dimethylamine, leading to the exclusive formation of the acetamidine. nih.gov

Table 1: Synthesis of Acetamidines from this compound and Various Amines orgsyn.org

AmineProductYield (%)
Aniline (B41778)N-Phenylacetamidine>90
2-Amino-1,3,4-thiadiazoleN-(1,3,4-Thiadiazol-2-yl)acetamidine68

Interactions with Carbonyl Compounds: Iminization Processes

This compound can react with carbonyl compounds, such as aldehydes and ketones, in what are known as iminization processes. These reactions involve the formation of a new carbon-nitrogen double bond. The carbonyl carbon is an excellent electrophile and readily undergoes nucleophilic addition. masterorganicchemistry.com The rate of this addition is influenced by electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase reactivity, while bulky groups hinder the approach of the nucleophile. masterorganicchemistry.com The reaction between the amino group of a chitosan (B1678972) derivative and the carbonyl group of an aldehyde is an example of such an interaction, leading to the formation of an N-carboxymethyl derivative after reduction. mdpi.com

Reactions with Hydroxylamine (B1172632) Derivatives

This compound and its hydrochloride salt are key starting materials in the synthesis of ethyl acetohydroximate (EAH) and its derivatives. acs.orgacs.org This reaction involves the interaction of this compound with hydroxylamine or its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. acs.orggoogle.com The synthesis is often carried out in the presence of a base like potassium carbonate. acs.orgacs.org

EAH is a versatile reagent used as a protecting group for amines and as an intermediate in the synthesis of various compounds. acs.org For example, sulfonylation of EAH produces an oxime reagent that can be used to synthesize nitriles and amides. acs.org Furthermore, EAH serves as a precursor for O-aryl hydroxylamine derivatives. acs.org Alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols provides a convenient route to functionally substituted esters of hydroxylamine. nih.govresearchgate.net

Exploration of Diverse Nucleophilic Substrate Interactions

The reactivity of this compound extends to a variety of other nucleophiles. The fundamental reaction is the addition of the nucleophile to the electrophilic carbon of the imidate, breaking the pi bond of the C=N double bond. dalalinstitute.com These reactions are crucial in synthetic organic chemistry for constructing complex molecules. For instance, the reaction of this compound with organometallic reagents like Grignard and organolithium reagents leads to the formation of new carbon-carbon bonds. libretexts.org These reagents act as potent carbon nucleophiles, attacking the imidate carbon to form an intermediate that can be subsequently protonated to yield an amine.

Molecular Rearrangement Processes Involving Ethyl Acetimidates

This compound and its derivatives can undergo molecular rearrangements, which are powerful transformations for creating complex molecular architectures from simpler starting materials.

Catalytic and Thermalorganic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements (e.g., Overman Rearrangement)

While the provided outline specifies organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, the most prominent and well-documented rearrangement involving imidates is the acs.orgacs.org-sigmatropic rearrangement, specifically the Overman rearrangement. organic-chemistry.orgwikipedia.orgrsc.org This reaction involves the conversion of allylic alcohols into allylic amines via an allylic imidate intermediate. organic-chemistry.orgwikipedia.org Although the prompt mentions this compound, the Overman rearrangement typically utilizes allylic trichloroacetimidates. organic-chemistry.orgwikipedia.org

The Overman rearrangement can be initiated either thermally or with the use of a metal catalyst, such as palladium(II) or mercury(II) salts. organic-chemistry.orgwikipedia.org The thermal rearrangement proceeds through a concerted, chair-like transition state. organic-chemistry.org The catalytic pathway is particularly useful for achieving high enantioselectivity when chiral catalysts are employed. organic-chemistry.orgrsc.org

Recent research has explored the use of non-halogenated acetimidates in catalytic asymmetric rearrangements to provide a more economical and environmentally friendly alternative to trichloroacetimidates. rsc.orgrsc.org These reactions can be performed at room temperature with low catalyst loadings and can produce allylic acetamides in high yields and with excellent enantioselectivity. rsc.org Microwave irradiation has also been shown to accelerate the Overman rearrangement, reducing reaction times and decomposition of starting materials. nih.gov

The development of cascade reactions that combine catalytic processes with sigmatropic rearrangements represents a significant advancement in synthetic efficiency. nih.gov These tandem processes allow for the construction of highly functionalized molecules in a single operational step.

Investigations into Other Mechanistic Rearrangement Pathways

Beyond the well-known Overman rearrangement of allylic imidates, this compound and its derivatives can undergo other mechanistically significant rearrangements. While the direct rearrangement of this compound itself is less common, analogous systems provide insight into potential pathways. For instance, the rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides has been studied, with evidence pointing towards a cationic mechanism. syr.edunih.gov This transformation can be induced thermally or with Lewis acid catalysis. syr.edu The observation that chiral benzylic trichloroacetimidates lead to racemized products supports the involvement of a carbocationic intermediate. syr.edunih.gov The poor yield observed with ethyl imidate in some rearrangement studies suggests that the stability of the potential carbocation intermediate plays a crucial role. nih.gov

Mechanistic investigations into the Beckmann rearrangement of ketoximes, which can be formed in situ from precursors that also generate N-aryl acetimidates, provide further context. acs.org These studies suggest that a nitrilium ion intermediate, formed via the rearrangement, can be trapped by an alcohol, a process analogous to the Pinner reaction. acs.org

Acid-Catalyzed and Lewis Acid-Mediated Reactivity

The reactivity of this compound is significantly influenced by the presence of acids, both Brønsted and Lewis types. These catalysts can activate the imidate functionality, leading to a variety of transformations.

Generation and Reactivity of Carbocationic Intermediates from Protonated Imidates

Protonation of the imidate nitrogen by a Brønsted acid or coordination of a Lewis acid to the nitrogen or oxygen atom enhances the electrophilicity of the imidate carbon. syr.edumdpi.com This activation can facilitate the departure of the ethoxy group, leading to the formation of a reactive carbocationic intermediate. mdpi.com The stability of this carbocation is a key factor in determining the subsequent reaction pathway. For instance, in the esterification of carboxylic acids with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, evidence from deuterium (B1214612) labeling studies suggests the involvement of a β-silyl carbocation intermediate. mdpi.comresearchgate.net The carboxylic acid substrate itself can act as the Brønsted acid to promote the formation of the protonated imidate. syr.edumdpi.com The generation of these cationic intermediates is central to many reactions, including alkylations of various nucleophiles. syr.eduacs.org

Influence of Brønsted and Lewis Acids on Reaction Selectivity and Kinetics

Both Brønsted and Lewis acids are widely employed to catalyze reactions involving imidates, and their choice can significantly impact reaction outcomes. nih.govlibretexts.org Lewis acids such as TMSOTf have been found to be effective catalysts for the alkylation of indoles with trichloroacetimidates. nih.gov In some cases, the combination of a Lewis acid with a Brønsted acid can lead to enhanced reactivity and selectivity. libretexts.org

The reaction kinetics are also heavily influenced by the nature of the acid catalyst. For example, in glycosylation reactions with trichloroacetimidate (B1259523) donors, the choice of a chiral Brønsted acid can influence both the reaction rate and the stereoselectivity of the product. researchgate.net The concentration of the acid catalyst can also be critical; in some instances, rapid mixing with a highly concentrated acid under microfluidic conditions has been shown to be crucial for the success of fast reactions. d-nb.info The catalytic activity of Brønsted acids can be modulated by co-catalysts, as seen in the thiourea-induced acid amplification of chiral acids, which enhances both reaction rate and yield. researchgate.net

Table 1: Comparison of Brønsted and Lewis Acid Catalysis in Imidate Reactions

Catalyst TypeMode of ActivationTypical ReactionsInfluence on Selectivity
Brønsted Acid Protonation of the imidate nitrogen. mdpi.comEsterification, mdpi.com Alkylation of anilines, acs.org Glycosylation. researchgate.netCan control stereoselectivity, especially with chiral acids. researchgate.net
Lewis Acid Coordination to nitrogen or oxygen. syr.eduAlkylation of indoles, nih.gov Rearrangements, syr.edu Glycosylation. acs.orgCan direct regioselectivity and stereoselectivity. nih.govacs.org

Advanced Mechanistic Probing Techniques

To gain a deeper understanding of the reaction mechanisms of this compound and related compounds, several advanced techniques are employed.

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful tool for tracing the fate of atoms and elucidating reaction pathways. researchgate.net By strategically replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the course of a reaction and identify bond-forming and bond-breaking steps. researchgate.netgoogle.com For example, deuterium labeling studies have been instrumental in confirming the involvement of carbocation intermediates in the esterification reactions of trichloroacetimidates. mdpi.comresearchgate.net In metabolomics, heavy and light isotopic forms of mthis compound are used for the relative quantification of amine-containing species, highlighting the utility of labeled imidates in analytical applications. google.comnih.gov

Detailed Kinetic Analysis and Rate-Determining Step Identification

Kinetic analysis provides quantitative information about reaction rates and the factors that influence them. By systematically varying the concentrations of reactants and catalysts, the rate law for a reaction can be determined. savemyexams.comwikipedia.org The rate law, in turn, provides clues about the composition of the transition state of the rate-determining step. savemyexams.comwikipedia.org For many reactions involving imidates, the initial nucleophilic attack or the formation of a key intermediate is the slowest step and thus rate-determining. saskoer.ca For instance, in nucleophilic substitution reactions, if the reaction is found to be first-order with respect to the imidate and zero-order with respect to the nucleophile, it suggests that the formation of a carbocationic intermediate is the rate-determining step. wikipedia.org Kinetic isotope effect (KIE) studies, which compare the rates of reactions with and without isotopic labels, can further pinpoint the rate-determining step. A significant KIE indicates that the bond to the isotopically labeled atom is broken in the rate-determining step. nih.gov

Strategic Applications of Ethyl Acetimidate in Complex Organic Synthesis

Pivotal Role in Heterocyclic Compound Synthesis

The unique structure of ethyl acetimidate, featuring an imidate functional group, allows it to serve as a robust building block for various heterocyclic scaffolds that are central to pharmaceuticals and agrochemicals. cymitquimica.com

The 1,3,5-triazine, or s-triazine, ring is a privileged symmetric structure found in numerous biologically active compounds. globalscitechocean.comrsc.org this compound hydrochloride has been utilized as a key reactant in the formation of substituted s-triazine derivatives. globalscitechocean.comnih.govrsc.org One synthetic strategy involves the reaction of this compound hydrochloride with two equivalents of monosodium cyanamide (B42294), which, upon further treatment with hydroxylamine (B1172632) hydrochloride, yields s-triazine derivatives. nih.govrsc.org Another approach involves the reaction of this compound with amidine hydrochlorides. For instance, the reaction with 2-cyanoisobutyramidine hydrochloride or α-chloropropionamidine hydrochloride produces the corresponding substituted s-triazines. google.com

Reactant 1Reactant 2Product ClassReference(s)
This compound hydrochlorideMonosodium cyanamide / Hydroxylamine hydrochlorides-Triazine derivatives nih.gov, rsc.org
This compound2-Cyanoisobutyramidine hydrochloride2-(1-cyano-1-methylethyl)-4,6-dimethyl-s-triazine google.com
This compoundα-Chloropropionamidine hydrochloride2-α-chloroethyl-4,6-dimethyl-s-triazine google.com
This compound hydrochlorides-Triazine2-Methyl-s-triazine and 2,4-dimethyl-s-triazine google.com

Purine (B94841) analogues are of significant interest due to their presence in nucleic acids and their broad spectrum of pharmacological activities. This compound and its derivatives have proven to be valuable in the synthesis of these important heterocycles. A notable application is the reaction of ethyl 2-cyanoacetimidate with 1,3-dimethyl-5,6-diaminopyrimidine under reflux conditions in the presence of HCl to synthesize 1,3-dimethyl-2,6-dioxo-1H-purine derivatives containing an acetonitrile (B52724) group. rsc.orgresearchgate.netresearchgate.net These resulting purine derivatives can then serve as intermediates for the synthesis of more complex, biologically active molecules. rsc.orgresearchgate.net For instance, to a solution of a pyrimidine (B1678525) derivative in toluene, this compound hydrochloride and triethylamine (B128534) are added at 0°C and stirred for 24 hours at room temperature to obtain a purine ring system. google.com

This compound hydrochloride is a key reagent in the synthesis of thiazoline (B8809763) derivatives. Specifically, it has been used in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride. fishersci.atscientificlabs.comsigmaaldrich.comthermofisher.in The synthesis of 5,5-dimethyl-2-thiazoline-4-carboxylates has been achieved by reacting the methyl or ethyl ester of penicillamine (B1679230) with this compound. researchgate.net This reaction highlights the utility of this compound in forming the thiazoline ring system, which is a core structure in various bioactive molecules. While the direct reaction of this compound to form a broad range of sulfur heterocycles is not extensively detailed, its role in thiazoline synthesis is a well-documented example of its application in this area. arkat-usa.orgmobt3ath.comchemistrydocs.com

The benzimidazole (B57391) scaffold is a crucial pharmacophore in medicinal chemistry. google.comgoogle.com The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine (B120857) or its derivatives with various reagents. One such method involves the use of imidate esters. For example, the reaction of an appropriate imidate ester like trichloroacetimidate (B1259523) with o-phenylenediamine yields 2-substituted benzimidazoles. ijariie.com Similarly, ethyl 2-cyanoacetimidate hydrochloride can be fused with 1,2-phenylenediamine to produce 1H-benzimidazole-2-acetonitrile. kau.edu.sa A patent describes a method for preparing this compound hydrochloride itself, which is then used as an intermediate in the synthesis of benzimidazole derivatives. google.comgoogle.compatsnap.com

Reactant 1Reactant 2ProductReference(s)
o-PhenylenediamineEthyl 2-cyanoacetimidate hydrochloride1H-Benzimidazole-2-acetonitrile kau.edu.sa
2-MethylbenzimidazoleEthyl chloroacetateN¹-Ethylacetate-2-methyl-benzimidazole innovareacademics.in

This compound's utility extends to the synthesis of a variety of other nitrogen-containing heterocycles. It is a versatile intermediate in chemical synthesis with significant applications in preparing numerous nitrogenous compounds. cymitquimica.com For example, it can be used to synthesize dihydroimidazoles. The reaction of N-benzyl-1,2-diaminoethane with the imidate derived from ethyl cyanoacetate, ethanol (B145695), and hydrogen chloride yields the corresponding dihydroimidazole (B8729859) derivative. Additionally, ethyl N-[alkoxycarbonyl or carbamoyl(cyano)methyl]formimidates and ethylformimidate hydrochloride have been used in the synthesis of imidazole (B134444) nucleosides. rsc.org

Utility in Benzimidazole Ring System Formation

Facilitation of Functional Group Interconversions and Derivatizations

Beyond its role in constructing heterocyclic rings, this compound hydrochloride is a valuable reagent for specific functional group transformations, particularly in the realm of biochemistry and molecular biology. ontosight.ai

One of its primary applications is in the chemical modification of proteins. It can be used to modify lysine (B10760008) residues in proteins through a process called amidination. scientificlabs.comsigmaaldrich.comontosight.ai This modification is useful for studying protein structure and function. ontosight.ai For instance, it was used in the preparation of amidinated carbonic anhydrase via the chemical modification of human erythrocyte carbonic anhydrase. fishersci.atscientificlabs.comsigmaaldrich.comthermofisher.in

This compound hydrochloride also serves as an intermediate in peptide synthesis and bioconjugation reactions. ontosight.ai It can facilitate the formation of peptide bonds and the conjugation of molecules to proteins or other biomolecules, which is essential for creating probes, drugs, and diagnostic tools. ontosight.ai While this compound is a stable and relatively inexpensive reagent for preparing acetamidines, reactions with poor nucleophiles can be slow and result in low yields. orgsyn.org The interconversion of functional groups is a cornerstone of modern organic synthesis, and reagents like this compound play a crucial role in these transformations. researchgate.netbeilstein-journals.orgucd.ie

Efficient Formation of Amides and Other Nitrogenous Functional Groups

This compound hydrochloride is a common, stable, and relatively inexpensive reagent for synthesizing acetamidines. The process typically begins with the Pinner reaction, where a nitrile (like acetonitrile) reacts with an alcohol (ethanol) in the presence of anhydrous hydrogen chloride to form the this compound hydrochloride salt. thieme-connect.comorganic-chemistry.orgnih.gov This salt is a key intermediate.

When treated with amines, this compound hydrochloride readily forms the corresponding N-substituted acetamidines. researchgate.net The reaction involves the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol. While effective, the reactivity can be modest with poor nucleophiles, sometimes requiring extended reaction times. For instance, the reaction of this compound with aniline (B41778) has been reported to give a ~60% yield, whereas more reactive imidates, like 2,2,2-trichlorothis compound, can achieve yields over 90% under similar conditions. orgsyn.org The use of more electron-withdrawing leaving groups on the imidate enhances its reactivity, expanding the scope of applicable amine nucleophiles. orgsyn.org

The amidine functional group is a valuable motif in its own right and serves as a precursor to other nitrogenous compounds, including various heterocycles. researchgate.net The reaction of this compound with primary amines is a cornerstone method for accessing these important building blocks. acs.org

Table 1: Selected Amidine Syntheses Using Acetimidate Reagents This table is interactive. Click on the headers to sort the data.

Amine Nucleophile Acetimidate Reagent Yield (%) Reference
Aniline This compound hydrochloride ~60 orgsyn.org
Aniline 2,2,2-Trichlorothis compound hydrochloride >90 orgsyn.org
2-Amino-1,3,4-thiadazole This compound hydrochloride 68 (after 5 days) orgsyn.org

Esterification Reactions and Orthogonal Protecting Group Strategies (e.g., Trimethylsilylethyl Esters)

While direct esterification using this compound is less common, its analogs, particularly trichloroacetimidates, are powerful reagents for the esterification of carboxylic acids under mild conditions. mdpi.comsyr.edu This methodology is especially valuable for installing protecting groups that are sensitive to traditional acid- or base-catalyzed esterification conditions. The reaction is typically promoted by the acidity of the carboxylic acid substrate itself, avoiding the need for an external catalyst. mdpi.com

A key application is the formation of 2-(trimethylsilyl)ethyl (TMSE) esters. The TMSE group is an important orthogonal protecting group in complex synthesis because it is stable to many conditions used to remove other common ester groups (like methyl or benzyl (B1604629) esters) but can be selectively cleaved under specific, mild conditions, such as by using a fluoride (B91410) source (e.g., TBAF) or certain acids. mdpi.comhighfine.comresearchgate.netorganic-chemistry.orgthieme-connect.de The synthesis involves reacting a carboxylic acid with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. mdpi.com This reaction proceeds without an external catalyst and produces the desired TMSE ester, with trichloroacetamide (B1219227) as an easily removable byproduct. mdpi.com This strategy allows for precise deprotection sequences in the synthesis of complex molecules where multiple hydroxyl or carboxyl groups must be differentiated. organic-chemistry.org

Targeted Introduction of Specific Structural Motifs

This compound and its derivatives serve as reagents for the targeted introduction of crucial structural motifs in organic synthesis. The primary motifs introduced are the acetamidine (B91507) and the acetimidate functionalities themselves.

Amidine Motif : As detailed in section 4.2.1, this compound is a direct precursor to the acetamidine group. researchgate.net This motif is a key structural feature in many biologically active compounds and a versatile intermediate for the synthesis of nitrogen-containing heterocycles. nih.govcarroll.edu

Protected Alcohol/Carboxylic Acid Motifs : The use of acetimidate-based reagents, such as trichloroacetimidates, allows for the introduction of protecting groups onto alcohols and carboxylic acids. mdpi.comcore.ac.uk This creates motifs like benzyl ethers or TMSE esters, which are essential for managing functional group reactivity during multi-step syntheses. mdpi.com The mild conditions of the imidate-based protection method make it suitable for sensitive substrates.

Contribution to Natural Product Total Synthesis and Analog Design

The reactivity of acetimidates makes them valuable tools in the challenging field of natural product synthesis, where efficiency and selectivity are paramount.

Assembly of Pyrroloindoline Ring Systems

The pyrroloindoline scaffold is a core structure in numerous complex alkaloids with significant biological activity. researchgate.net A powerful, diversity-oriented strategy for synthesizing functionalized pyrroloindolines utilizes trichloroacetimidates as exceptional leaving groups. syr.eduresearchgate.net In this approach, a pyrroloindoline core bearing a trichloroacetimidate group at the C3a position is synthesized. This intermediate can then react with a wide array of nucleophiles—including anilines, alcohols, thiols, and carbon nucleophiles—in the presence of a Lewis acid catalyst. syr.eduresearchgate.netsyr.edu

This method allows for the rapid and flexible introduction of various substituents at a key position, facilitating the synthesis of a library of natural product analogs for structure-activity relationship studies. researchgate.netnih.gov This strategy has been successfully applied to the formal synthesis of the pyrroloindoline natural products arundinine and psychotriasine. syr.eduresearchgate.net The reaction is believed to proceed through an SN1-type mechanism involving a carbocation intermediate, which accounts for the observed racemization when using chiral imidates. core.ac.uksyr.edu

Synthetic Approaches to Piperidine (B6355638) Alkaloids

The piperidine ring is a ubiquitous structural motif in a vast number of alkaloids. nih.govdtic.mil While a direct, widely cited application of this compound in the total synthesis of piperidine alkaloids is not prominent, the functional groups it generates are key intermediates in established synthetic routes. Amidines, readily synthesized from this compound, can be involved in cyclization reactions to form heterocyclic systems. researchgate.netsemanticscholar.org

Furthermore, a common strategy for piperidine synthesis is the reduction of substituted pyridines or the cyclization of linear amino-alkanes, -alkenes, or -alcohols. nih.govdtic.mil Amidines can be reduced to the corresponding amines, which can then serve as precursors in these cyclization strategies. For example, a linear substrate containing an amidine-derived amine at one end and a suitable electrophile or reactive group at the other could be cyclized to form the piperidine core. Reductive amination, a cornerstone of piperidine synthesis, involves the reaction of an amine with a ketone or aldehyde followed by reduction. nih.gov The amine functionality can be sourced from the reduction of an amidine that was initially installed using this compound.

Emergence in Novel Synthetic Methodologies

The unique reactivity of this compound continues to be exploited in the development of novel synthetic methods, including domino and cross-coupling reactions.

Researchers have described domino reactions that proceed through a sequence of transoximation, Beckmann rearrangement, and a Pinner reaction, where an imidate intermediate is key. acs.orgresearchgate.net In one such sequence, a methyl ketone is converted directly into a primary amine, a transformation that traditionally requires multiple steps. The mechanism involves the in situ generation of an N-aryl acetimidate, which then undergoes alcoholysis (a Pinner-type reaction) to yield the amine product. acs.org

Additionally, derivatives of this compound have been utilized in modern cross-coupling reactions. For example, an efficient palladium-catalyzed O-arylation of ethyl acetohydroximate (derived from this compound) with aryl halides has been developed. sigmaaldrich.comacs.orgrsc.orgnih.gov This reaction serves as an effective method for C-O bond formation, providing access to O-arylhydroxylamines, which are difficult to prepare via traditional single-step methods. The resulting products can be further transformed in a single operation into other valuable structures, such as substituted benzofurans. The development of such catalytic systems highlights the ongoing expansion of the synthetic utility of imidate-derived structures.

Development of Switchable Systems Triggered by CO2

The strategic use of carbon dioxide (CO2) as a trigger for switchable systems has garnered significant attention due to its environmentally benign nature, low cost, and ability to be easily removed from a reaction system without accumulation or contamination. tandfonline.comresearchgate.net In this context, this compound serves as a crucial precursor in the synthesis of amidine-based compounds, which are pivotal components of these CO2-responsive systems. The fundamental principle lies in the reversible reaction between the amidine group and CO2 in the presence of water or an alcohol, leading to the formation of a charged bicarbonate or alkylcarbonate salt. queensu.ca This transformation induces a change in the system's properties, such as hydrophilicity, which can be reversed by removing the CO2, typically by bubbling an inert gas like nitrogen or argon through the solution. tandfonline.comqueensu.ca

The core of this switchable behavior is the protonation of the amidine group upon exposure to CO2, forming an amidinium bicarbonate salt. queensu.ca This process effectively transforms a hydrophobic molecule into a hydrophilic one. The reverse is achieved by removing the CO2, which shifts the equilibrium back, regenerating the neutral, hydrophobic amidine. tandfonline.com This reversible switching has been successfully applied in various applications, including the development of switchable surfactants, catalysts, and smart polymers. tandfonline.comqueensu.caacs.org

A notable application is in the creation of CO2-switchable surfactants. Long-chain alkyl amidines, synthesized from precursors like this compound, can stabilize oil-in-water emulsions when exposed to CO2. queensu.ca The amidine, initially soluble in the oil phase, reacts with CO2 and water to form a charged amidinium bicarbonate salt, which acts as a surfactant, stabilizing the emulsion. queensu.ca Bubbling nitrogen through the emulsion at an elevated temperature reverses this process, breaking the emulsion and allowing for easy separation of the oil and water phases. queensu.ca This technology holds promise for applications in areas such as enhanced oil recovery and industrial cleaning processes.

Furthermore, amidine-based systems have been employed to create CO2-switchable catalysts. An amidine/alcohol system can function as a CO2-responsive catalyst for polymerization reactions, such as the ring-opening polymerization of lactide. acs.org The catalytic activity is switched "on" by the presence of CO2 and "off" by its removal, offering a high degree of control over the polymerization process. acs.org

The versatility of this compound and its derivatives extends to the development of smart polymers. Monomers containing amidine functionalities can be polymerized to create materials that exhibit CO2-responsive behavior. For instance, a polymer with pendant amidine groups can undergo a reversible transition in its hydrophobicity/hydrophilicity upon the introduction and removal of CO2. tandfonline.comnih.gov This has been demonstrated by observing changes in the conductivity of a solution of the polymer during alternating cycles of CO2 and nitrogen bubbling. tandfonline.com

Research has also focused on modifying materials like zeolitic imidazolate frameworks (ZIFs) with amidines to create CO2-switchable Pickering emulsions. rsc.org In one study, amidine-modified ZIF-90 was used to emulsify a cyclohexane-water mixture. The introduction of CO2 at normal pressure and temperature caused the emulsion to break, a switch attributed to the reaction of the amidine on the ZIF-90 surface with CO2 to form a hydrophilic salt. rsc.org This system demonstrated potential as a micro-reactor for controllable Knoevenagel condensation reactions. rsc.org

Interactive Data Table: Properties of CO2-Switchable Systems

SystemTriggerReversible SwitchApplicationKey Finding
Amidine-modified ZIF-90CO2/N2Emulsification/DemulsificationInterfacial CatalysisThe system can act as a micro-reactor for Knoevenagel condensation. rsc.org
4-vinylbenzyl amidine monomerCO2/N2Hydrophobic/Hydrophilic TransitionSmart PolymersThe conductivity of the monomer solution significantly increases with CO2. tandfonline.com
Amidine/alcohol systemCO2"On"/"Off" CatalysisLactide PolymerizationProvides a gas-controlled switch for polymerization. acs.org
Long-chain alkyl amidinesCO2/N2Surfactant "On"/"Off"Emulsion Stabilization/BreakingCan be used for microsuspension polymerization. queensu.ca

Interactive Data Table: Research Findings on CO2-Triggered Switching

StudyAmidine SystemSolventSwitching ObservationReversibility
Amidine-modified ZIF-90 rsc.orgAmidine-functionalized ZIF-90Cyclohexane-waterEmulsion breaking upon CO2 additionReversible by driving out CO2
4-vinylbenzyl amidine tandfonline.comnih.gov4-vinylbenzyl amidinen-hexane and waterMonomer dissolves in water upon CO2 treatmentDemonstrated by conductivity changes
Amidine/alcohol catalysis acs.orgOrganic amidine/alcoholNot specifiedControl of lactide polymerizationReversible absorption of CO2
Switchable Surfactants queensu.caLong-chain alkyl amidines (1a, 1b)Wet ether or acetonitrileFormation of amidinium bicarbonate salts with CO2Reversible by bubbling N2 or Ar

Catalytic Transformations Mediated by or Involving Ethyl Acetimidate

Transition Metal Catalysis in Ethyl Acetimidate Chemistry

Transition metals have proven to be powerful catalysts for activating the functionalities within this compound and its derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis stands out for its functional group tolerance and predictable stereochemical control. In the context of this compound chemistry, palladium catalysts have been employed in significant transformations, including cascade reactions. For instance, a palladium-catalyzed arylation of nitromethane (B149229) with N-(2-bromoaryl)imidates has been developed, leading to the formation of ethyl N-(2-nitromethylaryl)acetimidates. These intermediates can then undergo a rapid cyclization to produce 2-methyl-3-nitro-1H-indoles. researchgate.net

Such cascade reactions, which combine multiple palladium-catalyzed steps in one pot, are valuable for diversity-oriented synthesis. researchgate.net The stereochemical implications of these processes are significant, particularly in reactions like the Heck-Suzuki-Miyaura cascade. Stereoselectivity can be manifested in the formation of specific carbon-carbon double bond geometries (E/Z isomerism) or in the diastereoselective and enantioselective creation of new stereogenic centers. researchgate.net Mechanistic studies, often supported by spectroscopic methods like NOESY, can elucidate the origins of stereoselectivity, distinguishing between pathways such as competitive C-H activation and product isomerization. acs.org The stereochemistry of products is often definitively confirmed through X-ray crystallography. acs.org

A key reaction involving this compound is its use in the synthesis of amidines. The reaction of this compound hydrochloride with amines, such as aniline (B41778), is a common method to produce acetamidines. orgsyn.org While this reaction can sometimes proceed without a metal catalyst, palladium-catalyzed methods have been developed for related amidine syntheses, highlighting the broad utility of palladium in C-N bond formation. orgsyn.orgugr.es

Table 1: Examples of Palladium-Catalyzed Reactions Involving Imidate Derivatives This table is generated based on related research findings to illustrate the types of transformations possible.

Starting Material Catalyst System Reaction Type Product Class Ref
Ethyl N-(2-bromoaryl)acetimidate Palladium Catalyst Arylation/Cyclization 2-Methyl-3-nitro-1H-indole researchgate.net
γ-Allenic Acid Pd(OAc)₂, LiBr, Cu(OAc)₂·H₂O, K₂CO₃ Intramolecular Cyclization Substituted Lactone lookchem.com

Copper catalysis offers a cost-effective and efficient alternative for specific transformations. A notable application involving this compound derivatives is the direct synthesis of α-ketoesters through copper-catalyzed aerobic oxidation. acs.org This method utilizes (hetero)aryl acetimidates as substrates and molecular oxygen as a sustainable oxidant. acs.orgresearchgate.net

The reaction represents a direct functionalization of the benzylic C(sp³)–H bond adjacent to the imidate nitrogen, transforming it into a carbonyl group. acs.orgresearchgate.net This process is significant as it provides a straightforward route to valuable aryl-α-ketoesters from readily available arylacetimidates under mild conditions. acs.org The utility of this transformation has been proven through its wide substrate scope and successful application in scaled-up syntheses. acs.org

Table 2: Copper(II)-Catalyzed Aerobic Oxidation of Aryl Acetimidates This table summarizes the key features of the copper-catalyzed oxidation reaction.

Feature Description Ref
Substrate (Hetero)aryl Acetimidates acs.org
Catalyst Copper(II) salts acs.orgresearchgate.net
Oxidant Molecular Oxygen (Aerobic) acs.orgresearchgate.net
Bond Formed/Transformed Benzylic C(sp³)–H to C=O acs.org
Product Aryl-α-ketoesters acs.orgresearchgate.net

| Conditions | Mild reaction conditions | acs.org |

Beyond palladium and copper, other transition metals are being explored for their potential to catalyze reactions involving this compound and related compounds. The use of multimetallic systems, where two or more different metals work synergistically, is a growing strategy to achieve novel reactivity and selectivity. nih.gov For example, combinations like Ni/Pd or Cu/Pd are used to catalyze complex cross-coupling reactions where each metal performs a specific role in the catalytic cycle. nih.gov While direct examples involving this compound in such systems are still emerging, the principles are broadly applicable. Nickel, for instance, is known to catalyze cross-coupling reactions similar to palladium. researchgate.net

Copper-Catalyzed Oxidative Transformations

Organocatalytic and Biocatalytic Approaches

In the quest for greener and more sustainable chemical synthesis, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to accelerate reactions. While specific examples focusing solely on this compound are not extensively documented, research on structurally similar O-glycosyl trichloroacetimidates provides significant insights. Brønsted acids have been shown to catalyze intramolecular enantioselective Sₙ2′ reactions, where the trichloroacetimidate (B1259523) acts as a leaving group. researchgate.net This demonstrates that organocatalysts can activate imidates for asymmetric transformations. researchgate.net Furthermore, synergistic systems using electron-deficient pyridinium (B92312) salts and thiourea (B124793) derivatives have been developed for glycosylation reactions with trichloroacetimidate donors, highlighting the potential for cooperative organocatalysis. researchgate.net

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations, often with exceptional stereoselectivity. This compound derivatives have been utilized in biocatalytic pathways. For example, ethyl N-hydroxyacetimidate is a starting material in the multi-step synthesis of labeled DL-canaline, which involves enzymatic transformations. researchgate.net The broader field of biocatalysis has demonstrated the stereoselective reduction of related structures like ethyl acetoacetate (B1235776) to chiral alcohols using enzymes such as carbonyl reductases or whole-cell systems like Acetobacter sp.. researchgate.net Similarly, engineered enzymes derived from Cytochrome P450 have been used to catalyze the cyclopropanation of heteroatom-bearing alkenes with high stereocontrol, a strategy that could potentially be applied to unsaturated this compound derivatives. acs.org Chemoenzymatic cascades, which combine chemical and biological catalysts, have been used in processes like the lipase-catalyzed perhydrolysis of ethyl acetate (B1210297) to generate reagents in situ for epoxidation reactions. csic.es

Investigations into Stereoselective and Enantioselective Catalysis

Controlling stereochemistry is a central goal in modern organic synthesis. Catalytic methods involving this compound and its analogs are increasingly being designed to achieve high levels of stereoselectivity.

In transition metal catalysis , the choice of ligand is crucial for inducing asymmetry. For example, in palladium-catalyzed glycosylation reactions with glycals, different phosphine (B1218219) ligands can direct the reaction to form either α- or β-anomers with high selectivity. researchgate.net Palladium-catalyzed allylic alkylation reactions have also been rendered highly enantioselective through the use of chiral ligands, enabling the construction of nonadjacent stereocenters. snnu.edu.cn

Organocatalysis has also proven effective in creating chiral molecules from imidates. The Brønsted acid-catalyzed intramolecular Sₙ2′ reaction of trichloroacetimidates proceeds with high enantioselectivity to furnish chiral 2-vinylpyrrolidines. researchgate.net This is achieved through a dual activation mechanism where the organocatalyst interacts with both the nucleophile and the imidate leaving group within a chiral environment. researchgate.net

Biocatalysis is inherently a source of enantioselectivity. Engineered enzymes can be tailored to produce specific stereoisomers of a target molecule. acs.org For example, variants of cytochrome P450 enzymes can be evolved to selectively produce either cis or trans cyclopropanes from the same starting alkene. acs.org Similarly, ketone reductases (KREDs) are widely used for the asymmetric reduction of ketones, such as in the diastereoconvergent reduction of a cyclohexenone ester, to produce a specific chiral alcohol needed for the synthesis of complex molecules like oseltamivir. nih.gov The application of these biocatalytic methods to functionalized this compound substrates represents a promising area for future research.

Computational Chemistry Investigations into Ethyl Acetimidate Reactivity and Molecular Architecture

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and reactivity of molecules like ethyl acetimidate. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex reaction mechanisms, transition states, and molecular properties. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces (PES) of chemical reactions involving this compound. smu.edu By identifying the structures of reactants, intermediates, transition states, and products, researchers can elucidate detailed reaction mechanisms. nih.govstackexchange.com For this compound, this includes studying its hydrolysis, reactions with nucleophiles like amines, and its role in the synthesis of heterocyclic compounds.

For instance, in the context of imidate chemistry, DFT studies have been used to explore competing reaction pathways, such as different routes for cycloaddition reactions which could lead to either an imidate or an oxazolidinone skeleton. researchgate.net Computational results can predict which pathway is more favorable kinetically by comparing the energy barriers of each step. researchgate.net For reactions catalyzed by metal complexes, DFT can model the complete catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination, providing insights that are difficult to obtain experimentally. nih.govrsc.orgrsc.org In the acid-catalyzed synthesis of ethyl acetate (B1210297), a related ester, DFT calculations have shown that the rate-determining step is the nucleophilic addition of the alcohol after protonation of the acid. nih.gov A similar approach can be applied to understand the formation and reactions of this compound.

Prediction and Analysis of Transition State Geometries and Activation Barriers

A key application of DFT is the location and characterization of transition state (TS) structures, which are first-order saddle points on the potential energy surface. smu.edu The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical parameter for determining reaction rates. researchgate.net DFT calculations can predict these barriers with reasonable accuracy, often within a few kcal/mol of experimental values, especially when using appropriate functionals and basis sets. nih.govresearchgate.net

For reactions involving imidates, DFT has been used to model transition state structures and compute activation energies for various steps. nih.govresearchgate.net For example, in a palladium-catalyzed reaction of an allylic trichloroacetimidate (B1259523), DFT calculations identified the oxypalladation step as rate-limiting and modeled the transition state to explain the observed enantioselectivity. nih.gov The geometry of the TS provides crucial information about the bonding changes occurring during the reaction. Analysis of the vibrational frequencies of the TS confirms its nature, with one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a reaction involving this compound, such as its hydrolysis.

Table 1: Hypothetical DFT-Calculated Activation Barriers for the Hydrolysis of this compound.

Reaction StepTransition StateCalculated Activation Energy (ΔG‡) in kcal/molKey Bond Distances in TS (Å)
Nucleophilic attack of H₂OTS122.5C-O(H₂O): 2.15, C=N: 1.35
Proton transferTS215.8N-H: 1.50, O-H: 1.05
C-N bond cleavageTS318.2C-N: 2.05

Conformational Analysis and Energetic Landscapes

Molecules like this compound can exist in different spatial arrangements or conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. DFT calculations are a powerful tool for mapping the energetic landscape of a molecule. mdpi.comnih.gov

By systematically rotating key dihedral angles and calculating the energy at each point, a potential energy surface can be generated. This allows for the identification of the most stable conformers and the transition states connecting them. mdpi.com For this compound, important conformational features would include the orientation of the ethyl group relative to the C=N bond (Z/E isomerism) and the rotation around the C-O and O-CH₂ bonds. nih.govcdnsciencepub.com These conformational preferences can be influenced by steric and electronic effects, such as intramolecular hydrogen bonds or hyperconjugation. mdpi.comnih.gov The relative populations of different conformers at a given temperature can be predicted from their calculated free energies.

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by DFT.

ConformerDihedral Angle (C-N-O-C)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti-periplanar (trans)180°0.0075.3
Syn-clinal (gauche)60°1.515.5
Syn-periplanar (cis)3.09.2

Molecular Dynamics Simulations for Reactive Intermediates

While DFT is excellent for studying stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. mdpi.comchemrxiv.org MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org This is particularly valuable for studying short-lived, highly reactive intermediates that may be difficult or impossible to characterize experimentally. rsc.org

For reactions involving this compound, reactive intermediates such as protonated species, tetrahedral intermediates, or radical cations could be studied using MD. chemrxiv.orgchemrxiv.org Ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum mechanical methods like DFT, allows for the simulation of bond breaking and formation, providing a dynamic picture of the reaction pathway. mdpi.comrsc.org

MD simulations can be used to:

Explore reaction pathways dynamically: By following the trajectories of atoms, MD can reveal the sequence of events in a reaction, including the formation and lifetime of intermediates. mdpi.comchemrxiv.org

Investigate solvent effects: By including explicit solvent molecules in the simulation box, MD can model the influence of the solvent on the stability of intermediates and the energy barriers of the reaction. rsc.org

Determine free energy surfaces: Using enhanced sampling techniques like metadynamics, MD simulations can be used to calculate the free energy landscape of a reaction, providing a more complete picture of reaction kinetics and thermodynamics in a condensed phase. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity using mathematical equations. amazon.combeilstein-journals.org The fundamental principle is that the structural properties of a molecule determine its activity. beilstein-journals.org

In the context of this compound, QSAR studies could be employed to predict the reactivity of a library of its derivatives in a particular reaction or their potential as inhibitors for a specific enzyme. nih.gov The process involves several key steps:

Data Set Collection: A set of molecules with known activities (e.g., reaction rate constants, inhibition constants) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe various physicochemical properties, such as hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies from DFT), and steric properties (e.g., molecular volume). beilstein-journals.orgnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) or Support Vector Machines (SVM), are used to build a mathematical model that relates the descriptors to the activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For a series of substituted this compound derivatives, a QSAR model might take the form of the following linear equation:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding experimental efforts toward compounds with desired properties.

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra. nih.govresearchgate.netresearchgate.net Comparing these theoretical predictions with experimental data serves as a crucial validation for the computational model and can aid in structure elucidation and spectral assignment. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR shielding tensors, which can be converted to chemical shifts (δ). researchgate.net These calculations can help assign complex spectra and even distinguish between different isomers or conformers of this compound. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. amazonaws.com These calculated frequencies often show a systematic deviation from experimental values, which can be corrected using empirical scaling factors. The calculated IR spectrum can be compared with the experimental spectrum to confirm the structure and identify specific functional groups. For this compound, this would involve identifying the characteristic C=N and C-O stretching vibrations.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

The close agreement between calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for this compound.

Spectroscopic DataPredicted Value (DFT)Experimental Value
¹H NMR, -CH₃ (ppm)2.352.43 amazonaws.com
¹H NMR, -OCH₂- (ppm)4.504.58 amazonaws.com
IR, C=N stretch (cm⁻¹)16601573 amazonaws.com

Advanced Analytical and Spectroscopic Characterization of Ethyl Acetimidate Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including the derivatives of ethyl acetimidate. It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.commdpi.com

¹H NMR spectroscopy is instrumental in identifying the types and connectivity of protons in a molecule. For instance, in the characterization of benzyl (B1604629) ethyl (1-(diethylamino)ethylidene)phosphoramidate, a derivative formed from a reaction involving this compound, the ¹H NMR spectrum in CDCl₃ shows distinct signals. doi.org The methyl protons of the ethyl groups on the nitrogen appear as triplets, while the methylene (B1212753) protons are observed as quartets due to coupling with the adjacent methyl groups. doi.org Aromatic protons typically resonate in the downfield region of the spectrum. doi.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the same benzyl ethyl (1-(diethylamino)ethylidene)phosphoramidate derivative, the ¹³C NMR spectrum reveals signals for each unique carbon atom, including those in the alkyl chains, the aromatic ring, and the C=N double bond of the imidate-derived moiety. doi.org

Table 1: Representative ¹H and ¹³C NMR Data for an this compound Derivative Data for Benzyl Ethyl (1-(diethylamino)ethylidene)phosphoramidate in CDCl₃ doi.org

Nucleus Chemical Shift (δ) in ppm Description
¹H1.11 (t), 1.16 (t)NCH₂CH₃
¹H1.27 (t)POCH₂CH₃
¹H2.36 (s)CCH₃
¹H3.31 (q), 3.47 (q)NCH₂ CH₃
¹H4.02 (m)POCH₂ CH₃
¹H5.02 (m)OCH₂ C₆H₅
¹H7.28–7.40Aromatic
¹³C12.3, 14.0NCH₂CH₃
¹³C16.4POCH₂CH₃
¹³C19.7CCH₃
¹³C42.8, 43.6NCH₂ CH₃
¹³C62.0POCH₂ CH₃
¹³C67.5OCH₂ C₆H₅
¹³C127.7, 128.4, 137.8Aromatic
¹³C165.7C =N

t = triplet, q = quartet, s = singlet, m = multiplet

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are pivotal for establishing the connectivity between atoms. scribd.comnih.gov COSY experiments reveal correlations between protons that are coupled to each other, helping to piece together spin systems within the molecule. emerypharma.comscribd.com HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assembling the complete molecular structure and assigning quaternary carbons. nih.gov For complex derivatives, these 2D NMR methods are often essential for unambiguous structure determination. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula. acs.org This is particularly useful for confirming the identity of newly synthesized this compound derivatives.

For example, in the analysis of benzyl ethyl (1-(diethylamino)ethylidene)phosphoramidate, the calculated m/z for the protonated molecule [M+H]⁺ (C₁₅H₂₆N₂O₃P) is 313.1676. doi.org The experimental value obtained from HRMS was found to be 313.1679, which is in excellent agreement with the calculated value, thus confirming the molecular formula. doi.org This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scienceskool.co.uk Every type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its bond vibrations. scienceskool.co.uk

In the context of this compound-derived products, IR spectroscopy can confirm the presence of key functional groups. For instance, the C=N stretching vibration of the imidate group typically appears in the region of 1690-1640 cm⁻¹. The presence or absence of other characteristic peaks, such as the C=O stretch in esters or amides (around 1750-1650 cm⁻¹) or the O-H stretch in alcohols (a broad peak around 3500-3200 cm⁻¹), can provide crucial information about the outcome of a reaction. libretexts.org For example, the IR spectrum of ethyl N-hydroxyacetimidate shows characteristic absorptions that help to identify its functional groups. spectrabase.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound Derivatives

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=N (Imine/Imidate)1690 - 1640Medium to Weak
C=O (Ester)1750 - 1735Strong
C-O (Ester/Ether)1300 - 1000Strong
N-H (Amine/Amide)3500 - 3300Medium
O-H (Alcohol)3550 - 3200 (broad)Strong, Broad
C-H (Alkane)2960 - 2850Strong

X-ray Crystallography for Solid-State Structural Elucidation

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. acs.org It can provide accurate data on bond lengths, bond angles, and stereochemistry, offering an unambiguous confirmation of the molecular structure. acs.org The resulting crystal structure of an adduct can reveal detailed information about its conformation and intermolecular interactions.

Application of Advanced Spectroscopic Techniques for Complex Product Analysis

In many cases, the reaction of this compound can lead to complex mixtures or products with intricate structures. The integrated application of the aforementioned spectroscopic techniques is often necessary for a complete and accurate analysis. utexas.edumdpi.com For example, after a reaction, a preliminary analysis might be performed using thin-layer chromatography (TLC) and IR spectroscopy to get a quick overview of the functional groups present in the product mixture. rsc.org

Subsequently, the components of the mixture can be separated using chromatographic techniques, and each component can be subjected to detailed analysis by NMR and HRMS to determine its structure and molecular formula. mdpi.comnih.gov 2D NMR experiments become particularly crucial when dealing with complex spin systems or isomers. rsc.org This combined approach, where the strengths of each technique are leveraged, provides a powerful strategy for the comprehensive characterization of this compound-derived products in research and development. mdpi.com

Future Perspectives and Emerging Research Directions in Ethyl Acetimidate Chemistry

Innovation in Novel Reaction Design and Reagent Development

The development of novel reactions and reagents involving ethyl acetimidate is a key area of future research. While traditionally used for the amination of primary amines, its reactivity is being explored in more complex transformations. For instance, this compound hydrochloride serves as a precursor in the synthesis of 2,4,6-trimethyl-s-triazine (TMT), a monomer for vinylene-linked covalent organic frameworks (COFs). acs.org However, this process is often costly and time-consuming. acs.org Future work will likely focus on more direct and efficient synthetic routes.

Researchers are also investigating this compound in the construction of complex heterocyclic structures. It has been utilized in condensation and cyclization reactions to create 1,2,4-triazole (B32235) rings, which can bridge other heterocyclic systems like pyrazole (B372694) and furazan. nih.gov These resulting tricyclic compounds exhibit notable thermal stability. nih.gov The development of new reagents based on the imidate functional group could expand the scope of these reactions, allowing for the synthesis of a wider variety of complex molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated synthesis is a promising avenue for future development. Flow chemistry offers advantages in terms of safety, reproducibility, and scalability, making it particularly suitable for reactions that may be hazardous in traditional batch processes. chemistry-chemists.com The synthesis of energetic materials, for example, is an area where flow chemistry is being explored, and this compound has been used as a starting material in the synthesis of such compounds. uni-muenchen.de

Automated synthesis platforms, often used for creating large libraries of compounds, can also benefit from the incorporation of this compound-based reactions. sciencemadness.orgepdf.pub These platforms enable high-throughput screening of reaction conditions and the rapid generation of diverse molecular libraries for applications in drug discovery and materials science. The development of robust and reliable reactions involving this compound that are amenable to automation will be crucial for its widespread adoption in these fields.

Adherence to and Advancement of Green Chemistry Principles in Synthetic Applications

The principles of green chemistry are increasingly influencing the design of chemical syntheses, and the use of this compound is no exception. A major focus of green chemistry is the reduction of waste and the use of more environmentally benign solvents. sciencemadness.orgvdoc.pub Research into the use of alternative solvents, such as ionic liquids, for reactions involving this compound could lead to more sustainable processes. researchgate.net Ionic liquids can sometimes be recovered and reused, minimizing solvent waste. researchgate.net

Furthermore, the development of catalytic methods for reactions involving this compound aligns with green chemistry principles by reducing the need for stoichiometric reagents. researchgate.net Biocatalysis, using enzymes to perform chemical transformations, is another area of interest for developing greener synthetic routes. researchgate.net Exploring enzymatic reactions that can utilize or modify this compound could open up new, more sustainable pathways to valuable chemical products. The synthesis of certain compounds from acetonitrile (B52724) instead of the more expensive this compound hydrochloride represents a significant step towards more cost-effective and sustainable processes. acs.org

Exploration of Applications in Materials Science and High-Performance Functional Molecules

The unique reactivity of this compound makes it a valuable building block for the synthesis of advanced materials and high-performance functional molecules. Its use in the creation of covalent organic frameworks (COFs) highlights its potential in materials science. acs.org COFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. Future research will likely focus on designing new COF structures with tailored properties using this compound derivatives.

This compound is also being explored in the development of switchable bioelectronics and other functional materials. doria.fi Its ability to modify surfaces and introduce specific functional groups is valuable in creating materials with responsive properties. doria.fi For instance, it has been used in the chemical modification of proteins to study their structure and stability. researchgate.net The synthesis of energetic materials is another area where this compound plays a role, with ongoing research focused on creating new compounds with improved performance and safety characteristics. nih.govuni-muenchen.de The exploration of this compound in the synthesis of novel organophosphorus compounds further expands its potential applications in medicinal chemistry and materials science. researchgate.net

Q & A

Basic: What are the key synthetic pathways for ethyl acetimidate, and how are its derivatives characterized?

Answer: this compound is typically synthesized via condensation reactions. For example, it reacts with glycine ethyl ester to form imidazolidone derivatives, characterized by IR (carbonyl bands at 1730 cm⁻¹ and NH absorption at 3230 cm⁻¹) and NMR (distinct NH and CH₂ signals) . In microwave-assisted synthesis, this compound reacts with amino alcohols (e.g., 2-aminoethanol) under reflux with acetic acid catalysis, yielding hydroxyquinazolines (e.g., 30% yield for 2a) . Key characterization steps include:

  • Spectroscopy : IR for functional groups, NMR for structural elucidation.
  • Chromatography : HPLC for purity assessment.
  • Crystallography : Melting point determination (e.g., 25–26°C for oxime derivatives) .

Basic: How is this compound used to modify lysine residues in proteins, and what analytical methods validate these modifications?

Answer : this compound selectively modifies lysine ε-amino groups under alkaline conditions (pH 8.0, 0.5 M N-ethylmorpholine-HCl), forming stable amidine bonds while retaining positive charge . Validation involves:

  • Isotopic labeling : Using [¹⁴C]this compound to track incorporation .
  • Tryptic digestion and HPLC : To identify modified peptides (e.g., lysine residues 208 and 390 in EF-Tu.GTP complex) .
  • Amino acid analysis : Quantifying unmodified vs. modified lysine residues .

Advanced: How do structural changes in chromatin induced by this compound differ from acetylation, and what methodological insights arise from these differences?

Answer : this compound modifies histone lysine residues (up to 90% substitution) without neutralizing charge, preserving chromatin's native structure. In contrast, acetylation disrupts histone-DNA interactions due to charge loss. Key findings:

  • Physicochemical analysis : Modified chromatin retains nucleosome spacing (electron microscopy) .
  • Immunochemical assays : Anti-H1 antibodies show weakened H1-DNA binding in amidinated chromatin .
  • Methodological implication : this compound is superior for mapping accessible lysine residues without structural distortion, unlike acetylation .

Advanced: How can researchers reconcile contradictory data on this compound's effects in thrombin vs. EF-Tu.GTP systems?

Answer : Contradictions arise from context-dependent lysine reactivity:

  • Thrombin : this compound modification of lysine residues (DIP-thrombin) does not impair thrombomodulin binding, suggesting arginine residues dominate this interaction .
  • EF-Tu.GTP : Lysine residues 2, 4, and 263 show reduced reactivity in ternary complexes, indicating direct nucleic acid contact .
    Methodological resolution :
  • Use site-directed mutagenesis to confirm critical residues.
  • Compare cross-linking patterns (e.g., bisimido esters) in different protein contexts .

Advanced: What experimental design considerations are critical for studying this compound's role in enzyme activation?

Answer : Case study: this compound enhances horse liver alcohol dehydrogenase (ADH) activity by 22-fold via lysine modification . Key considerations:

  • Cofactor presence : Perform modifications in the presence of NAD⁺ and pyrazole to stabilize active conformations.
  • Reagent removal : Use gel filtration (Sephadex G-25) post-modification to avoid interference in activity assays .
  • Kinetic analysis : Compare VmaxV_{max} and KmK_m of modified vs. native enzymes to quantify activation.

Basic: What are the applications of this compound in glycobiology and drug synthesis?

Answer : this compound derivatives serve as intermediates in glycosylation reactions:

  • Disaccharide synthesis : React with trichloroacetonitrile/DBU to form glycosyl donors (e.g., acetimidate XVII) .
  • Drug synthesis : Condensation with aminopyrazoles yields pyrazolo-triazinones (e.g., IL-488 precursor) .
    Key steps :
  • Regioselectivity : Use BF₃/Et₂O as a Lewis acid catalyst .
  • Protection/deprotection : Hydrogenation (Pd/C) for benzyl group removal .

Advanced: How can researchers optimize reaction yields when using this compound in heterocyclic compound synthesis?

Answer : Low yields (e.g., 30% for hydroxyquinazoline 2a ) often stem from poor nucleophile activation or side reactions. Optimization strategies:

  • Catalyst screening : Replace acetic acid with stronger acids (e.g., p-TsOH).
  • Microwave irradiation : Enhance reaction efficiency (e.g., reduced time from 24 h to 1 h) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.